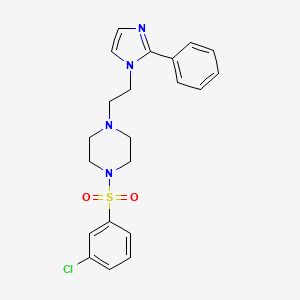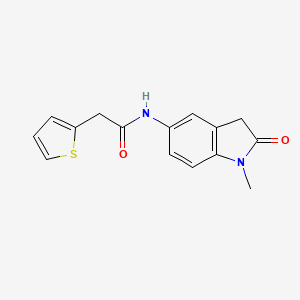![molecular formula C28H24N2O7 B2873128 2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866345-23-5](/img/structure/B2873128.png)
2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a quinoline ring and a dioxolo ring . These types of structures are often found in pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. These groups likely contribute to the compound’s physical and chemical properties, as well as its potential biological activity .Scientific Research Applications
Antibacterial Properties
This compound is structurally related to quinoline alkaloids and possesses antibacterial properties. Specifically, it contains a [1,3]dioxolo[4,5-c]quinoline scaffold, which is rarely found in both natural and synthetic derivatives. Researchers have developed a diverse array of substituted and functionalized [1,3]dioxolo[4,5-c]quinolines using 1,3-dioxolo[4,5-c]quinoline-4-carbaldehyde (DQC) as a common intermediate. DQC is synthesized on a large scale from o-aminobenzoic acid and chloroacetone, with the acetyl rearrangement of ethyl o-aminobenzoate being a key step. This method allows for the facile preparation of [1,3]dioxolo[4,5-c]quinolines with various C2 substituents on the quinoline framework. Additionally, the synthetic route has been successfully employed to prepare 3-hydroxyquinoline-4(1H)-one. Both derivatives were tested against representative Gram-positive/negative bacteria, exhibiting minimal inhibitory concentrations against Micrococcus luteus .
Fluorescent Dyes
While not directly related to the antibacterial properties, it’s worth noting that [1,3]-dioxolo[4,5-f]benzodioxole (DBD) cores have been explored for their photophysical properties. These cores serve as the basis for a new class of fluorescent dyes. Starting from commercially available reactants (such as sesamol and 1,2,4,5-tetrachlorobenzene), researchers can prepare these core units in a straightforward manner. Although this application diverges from the antibacterial focus, it highlights the versatility of the [1,3]dioxolo[4,5-c]quinoline scaffold in different contexts .
Mechanism of Action
properties
IUPAC Name |
2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O7/c1-3-35-20-8-4-17(5-9-20)27(32)22-14-30(15-26(31)29-18-6-10-19(34-2)11-7-18)23-13-25-24(36-16-37-25)12-21(23)28(22)33/h4-14H,3,15-16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSHCNZFELMCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B2873045.png)
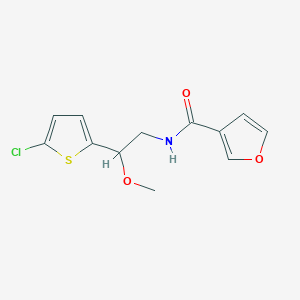
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride](/img/structure/B2873048.png)
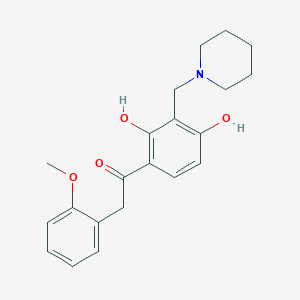
![N-(5-{[2-(morpholinocarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B2873053.png)

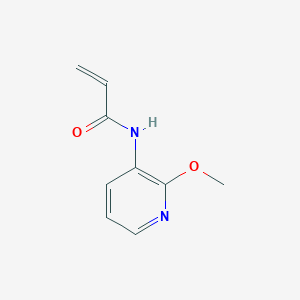
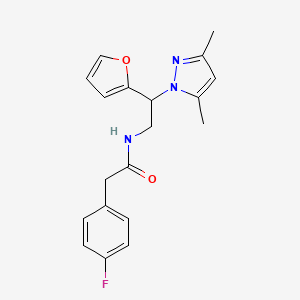
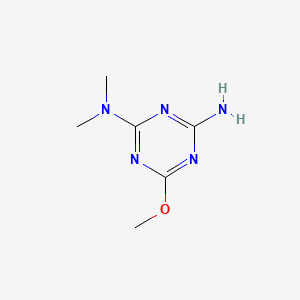
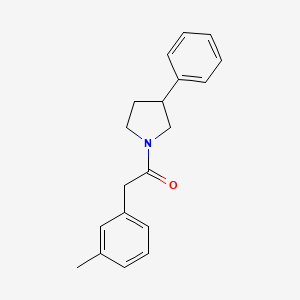
![N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2873063.png)

